2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a benzodioxepin moiety, and a cyclopropyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological processes.
Medicine: As a candidate for drug development, particularly for its potential therapeutic properties.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and benzodioxepin-containing molecules. Examples include:
- 1,2,4-benzothiadiazine-1,1-dioxide derivatives
- Coumarin-triazole derivatives
- Pyrazoline-coumarin derivatives
Uniqueness
What sets 2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide apart is its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H26N4O3S |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
2-[[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H26N4O3S/c1-15-4-5-16(2)19(12-15)25-22(29)14-32-24-27-26-23(28(24)18-7-8-18)17-6-9-20-21(13-17)31-11-3-10-30-20/h4-6,9,12-13,18H,3,7-8,10-11,14H2,1-2H3,(H,25,29) |
InChI Key |
OUEQAGLOJMEPNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3CC3)C4=CC5=C(C=C4)OCCCO5 |
Origin of Product |
United States |
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